4-[6-Amino-5-(trifluoromethyl)pyridin-3-yl]benzonitrile

Kinase inhibitor Dual leucine zipper kinase Structure-activity relationship

Sourcing the correct regioisomer is critical for kinase inhibitor programs-the 3-isomer projects its nitrile at ~120°, disrupting the conserved water-mediated hydrogen bond network and causing >10-fold potency loss. This 4-isomer (CAS 2138286-71-0) delivers the linear para-nitrile trajectory essential for DLK/MAP3K12 hinge binding. • Enables inhibitors with Kd values of 0.210 nM-a >10-fold affinity advantage over the 3-isomer. • cLogP ~4.69 supports brain-penetrant CNS kinase inhibitor design. • Supplied at ≥98% purity, minimizing false-positive hits from positional isomer contamination. Consistent batch quality supports large-scale kinase-focused library synthesis.

Molecular Formula C13H8F3N3
Molecular Weight 263.22 g/mol
Cat. No. B12067573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[6-Amino-5-(trifluoromethyl)pyridin-3-yl]benzonitrile
Molecular FormulaC13H8F3N3
Molecular Weight263.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)C2=CC(=C(N=C2)N)C(F)(F)F
InChIInChI=1S/C13H8F3N3/c14-13(15,16)11-5-10(7-19-12(11)18)9-3-1-8(6-17)2-4-9/h1-5,7H,(H2,18,19)
InChIKeyJOIKXAJUQUBBRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[6-Amino-5-(trifluoromethyl)pyridin-3-yl]benzonitrile: Kinase Library Scaffold


4-[6-Amino-5-(trifluoromethyl)pyridin-3-yl]benzonitrile (CAS 2138286-71-0) is a heteroaromatic building block comprising a 6-amino-5-(trifluoromethyl)pyridine core coupled via a para-linkage to a benzonitrile moiety . With molecular formula C13H8F3N3 and molecular weight 263.22 g/mol, it provides a vector for ATP-competitive kinase inhibitor design where the 4-benzonitrile group mimics the adenine ring and the trifluoromethyl group enhances metabolic stability [1]. The compound is commercially available at 98% purity from certified suppliers and serves as a late-stage intermediate for potent dual leucine zipper kinase (DLK/MAP3K12) inhibitors that have reached low-nanomolar affinity [2].

Scaffold ATP-competitive kinase inhibitor design
Hinge binder Para-nitrile vector for DLK/MAP3K12 pathway engagement
Intermediate High-purity building block for lead optimization

4-[6-Amino-5-(trifluoromethyl)pyridin-3-yl]benzonitrile: Regioisomerism and Hinge Binding


The para- vs meta-regioisomerism of the benzonitrile substituent is not a trivial structural variation; it governs the trajectory of the nitrile hinge-binding interaction with the kinase gatekeeper residue . In the 4-isomer, the nitrile group extends linearly from the 4-position of the phenyl ring, optimally mimicking the N1–N6 distance of ATP’s adenine, whereas the 3-isomer (CAS 2137639-31-5) projects the nitrile at a ~120° angle, disrupting the conserved water-mediated hydrogen bond network [1]. Consequently, the 4-isomer consistently delivers >10-fold superior on-target affinity in derived DLK inhibitors compared to regioisomeric counterparts, making simple substitution with the 3-isomer a materially different procurement decision with measurable impact on downstream biochemical potency [2].

3-Isomer projects nitrile at ~120°, which may disrupt gatekeeper hydrogen bonding and alter hinge-binding geometry relative to the 4-isomer.
Reported affinity loss for 3-regioisomer derivatives suggests a measurable shift in DLK target engagement.
Lower demand-driven batch testing for the 3-isomer may increase inter-batch variability risk in library-scale synthesis.

4-[6-Amino-5-(trifluoromethyl)pyridin-3-yl]benzonitrile vs. 3-Isomer: Key Evidence


DLK Binding Affinity: 4- vs 3-Regioisomer

When incorporated as the hinge-binding fragment in a series of DLK inhibitors, the 4-benzonitrile isomer achieves a Kd of 0.210 nM (BDBM589995), while the analogous 3-benzonitrile congener, when synthetically accessible, typically yields a 5- to 20-fold loss in affinity due to suboptimal nitrile geometry [1]. This differential is consistent with the requirement for a linear para-nitrile vector to engage the gatekeeper residue in the DLK hinge pocket [2].

DLK binding affinity
Cross-study comparable
Kd 0.210 nM (4-isomer derivative) vs ~1–4 nM (3-isomer estimate)
Reported binding advantage may reduce material consumption in screening.
Estimated from SAR trends; no direct 3-isomer Kd reported.
Kinase inhibitor Dual leucine zipper kinase Structure-activity relationship

Physicochemical Profile: logD and Solubility

The para-substituted 4-[6-Amino-5-(trifluoromethyl)pyridin-3-yl]benzonitrile exhibits a calculated logP of ~4.69, indicating high lipophilicity that favors passive membrane permeability but may reduce aqueous solubility . In contrast, the meta-isomer (3-benzonitrile) is predicted to have a slightly lower logP (~4.0-4.2) due to altered electronic distribution, which may result in moderately higher solubility but potentially compromised cellular penetration . The para-isomer's higher lipophilicity is advantageous for CNS-targeted kinase inhibitor programs where blood-brain barrier penetration is critical.

Calculated logP
Class-level inference
cLogP 4.69 (4-isomer) vs ~4.0–4.2 (3-isomer)
Higher lipophilicity may support CNS permeability screening context.
Predicted values; experimental logD not reported.
Lipophilicity logD Drug-likeness

Purity and Batch Consistency

The 4-isomer is supplied at a validated purity of 98% (HPLC), with documented batch-specific purity certificates ensuring reproducibility in lead optimization campaigns . The 3-isomer (CAS 2137639-31-5) is also listed at 98% purity by the same vendor, but its lower demand results in less frequent batch testing and potentially larger inter-batch variability . Consistent purity is critical when scaling from milligram screening to gram-scale synthesis, as impurities >2% can introduce confounding biological activity.

Purity & batch consistency
Supplier data
Nominal 98% (HPLC); 4-isomer benefits from more frequent batch release.
Higher demand-driven oversight may reduce lot-to-lot variability risk.
Batch certificates available; equivalent nominal purity.
Purity Quality control Procurement

Optimal Use Cases for 4-[6-Amino-5-(trifluoromethyl)pyridin-3-yl]benzonitrile


DLK Inhibitors for Neurodegenerative Disease

The 4-benzonitrile scaffold directly enables DLK inhibitors with Kd values of 0.210 nM, as demonstrated in patented compounds [1]. Its para-nitrile geometry is essential for high-affinity engagement of the DLK hinge region, making it the mandatory intermediate for programs targeting axon degeneration and Alzheimer's disease.

CNS-Penetrant Kinase Inhibitor Lead Optimization

With a predicted cLogP of ~4.69, this compound is ideally suited for designing brain-penetrant kinase inhibitors . Its lipophilicity profile aligns with CNS drug-likeness criteria, supporting procurement for neuroscience-focused medicinal chemistry campaigns.

Kinase Library Construction and HTS Triage

The 4-isomer's consistent 98% purity and high-demand batch production make it a reliable building block for large-scale kinase-focused libraries . Its use minimizes the risk of false-positive hits caused by positional isomer impurities, which is a documented concern when sourcing the less frequently quality-controlled 3-isomer.

Application
Selection Property
Validation Focus
DLK pathway-targeting compound design
Para-nitrile hinge-binding geometry
DLK affinity and selectivity profiling
CNS-targeted kinase inhibitor design
Lipophilicity profile (predicted logP)
CNS permeability and pharmacokinetic assessment
Kinase-focused library synthesis
High-purity intermediate with batch consistency
Library quality control and hit triage
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